

# Application Notes and Protocols: MitoTracker Green FM for Suspension Cell Staining

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## Compound of Interest

Compound Name: *mitoTracker Green FM*

Cat. No.: *B15552189*

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Audience: Researchers, scientists, and drug development professionals.

## Introduction

**MitoTracker Green FM** is a fluorescent dye used for labeling mitochondria in live cells.[1][2] It passively diffuses across the plasma membrane and accumulates in the mitochondria.[1][2] The dye contains a mildly thiol-reactive chloromethyl moiety that covalently binds to mitochondrial proteins, specifically reacting with free thiol groups of cysteine residues.[3][4] This binding mechanism is largely independent of mitochondrial membrane potential.[3][5] **MitoTracker Green FM** is well-suited for visualizing mitochondria in living cells; however, the stain is not well-retained after fixation with aldehydes.[1][6]

## Properties of MitoTracker Green FM

Property	Value	Reference
Excitation Maximum	490 nm	[5][7]
Emission Maximum	516 nm (in methanol)	[1][2]
Alternate Emission Maximum	523 nm	[5]
Molecular Weight	671.87 g/mol	[5]
Solvent for Stock	Anhydrous DMSO	[5][6]

## Experimental Protocols

### Reagent Preparation

1 mM **MitoTracker Green FM** Stock Solution:

To prepare a 1 mM stock solution, dissolve 50 µg of **MitoTracker Green FM** in 74.4 µL of high-quality anhydrous DMSO.[\[3\]](#)[\[5\]](#)[\[6\]](#)

- Storage: Store the stock solution at -20°C to -80°C, protected from light.[\[3\]](#)[\[5\]](#) It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.[\[3\]](#)[\[6\]](#) Once reconstituted in DMSO, the solution should be used within 2 weeks.[\[2\]](#)[\[8\]](#)

**MitoTracker Green FM** Working Solution:

Dilute the 1 mM stock solution in a serum-free cell culture medium or PBS to a final working concentration of 20-200 nM.[\[3\]](#)[\[5\]](#) The optimal concentration may vary depending on the cell type and experimental conditions, so it is advisable to test a range of concentrations.[\[1\]](#)[\[5\]](#)

### Staining Protocol for Suspension Cells

This protocol is designed for staining suspension cells in a 6-well plate format.

- Cell Preparation:
  - Harvest the suspension cells and centrifuge at 1000 x g for 3-5 minutes at 4°C.[\[5\]](#)
  - Discard the supernatant and wash the cells twice with PBS, centrifuging after each wash.[\[5\]](#)
  - Resuspend the cell pellet to a density of  $1 \times 10^6$  cells/mL in a suitable buffer or medium.[\[3\]](#)[\[5\]](#)
- Staining:
  - Add 1 mL of the prepared **MitoTracker Green FM** working solution to the cell suspension.[\[3\]](#)[\[5\]](#)

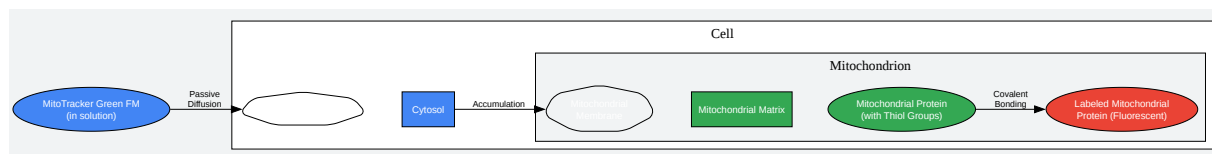
- Incubate the cells for 15-45 minutes at 37°C, protected from light.[5][9] Incubation can also be performed at room temperature.[3][5]
- Washing:
  - After incubation, centrifuge the cells at 400 x g for 3-4 minutes at 4°C.[5]
  - Discard the supernatant and wash the cells twice with PBS, centrifuging after each wash. [3][5]
- Analysis:
  - Resuspend the final cell pellet in serum-free cell culture medium or PBS for analysis.[3][5]
  - The stained cells can be observed using fluorescence microscopy or analyzed by flow cytometry.[5][10] For flow cytometry, a 488 nm laser can be used for excitation with a 530/30 nm emission filter.[6][10]

## Quantitative Data Summary

Parameter	Recommended Range/Value	Reference
Stock Solution Concentration	1 mM	[3][5][6]
Working Solution Concentration	20 - 200 nM	[1][3][5]
Incubation Time	15 - 45 minutes	[5][9]
Incubation Temperature	37°C or Room Temperature	[3][5][9]
Centrifugation (Cell Harvest)	1000 x g for 3-5 min at 4°C	[5]
Centrifugation (Washing)	400 x g for 3-4 min at 4°C	[5]
Cell Density	1 x 10 <sup>6</sup> cells/mL	[3][5]

## Visualizations

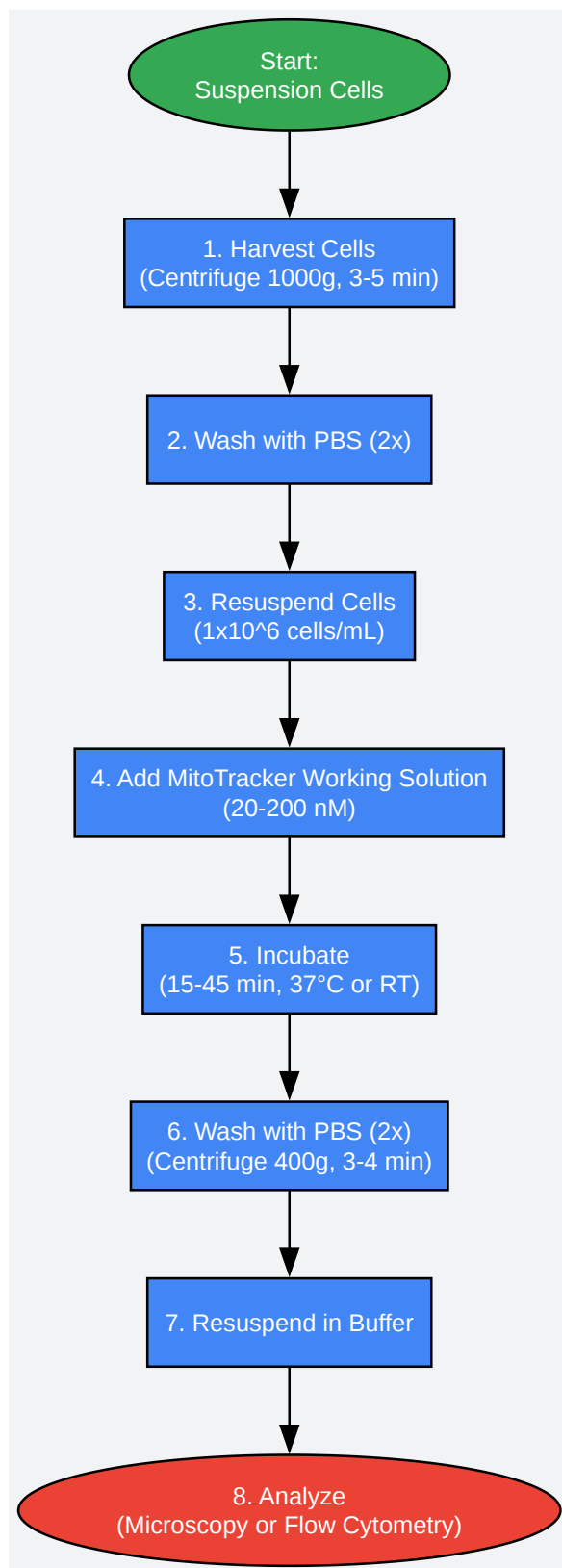
## Mechanism of Action



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Caption: Mechanism of **MitoTracker Green FM** staining.

## Experimental Workflow



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Caption: Workflow for staining suspension cells.

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